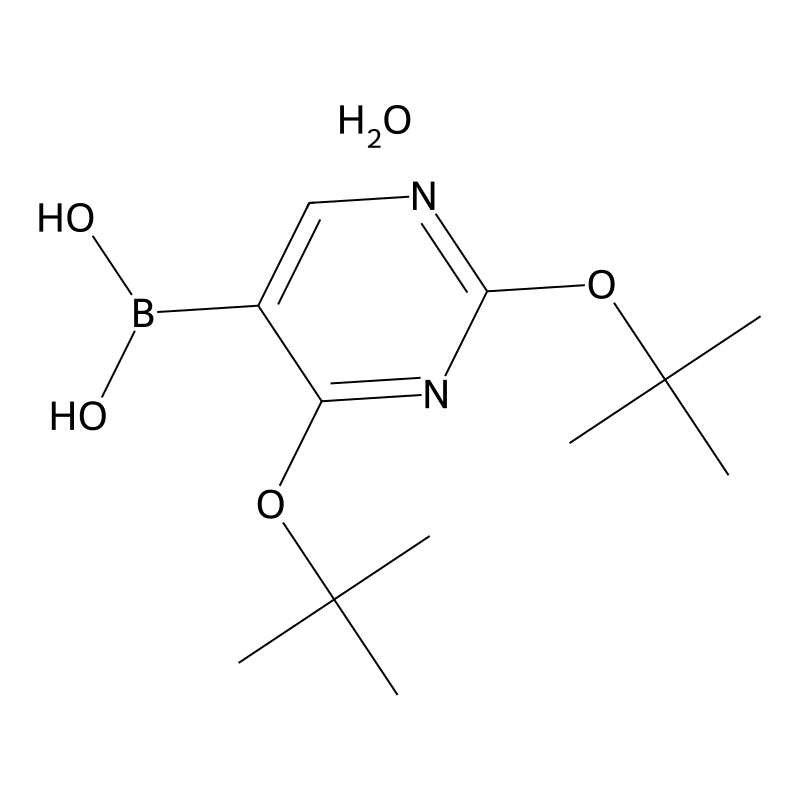

2,4-Di(tert-butoxy)pyrimidin-5-ylboronic acid hydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

The presence of the boronic acid functional group suggests potential applications in Suzuki-Miyaura coupling reactions, a common method for carbon-carbon bond formation in organic synthesis . The tert-butyl (t-Bu) groups on the pyrimidine ring might serve as protecting groups for other functionalities on the molecule.

Medicinal Chemistry

Pyrimidine derivatives are a known class of heterocyclic compounds with diverse biological activities . The boronic acid moiety can participate in interactions with proteins and enzymes, making 2,4-Di(tert-butoxy)pyrimidin-5-ylboronic acid hydrate a potential candidate for further investigation in drug discovery.

Material Science

Organoboron compounds can be used as building blocks in the design of new materials with unique properties . The combination of the pyrimidine ring and the boronic acid group in 2,4-Di(tert-butoxy)pyrimidin-5-ylboronic acid hydrate could be of interest for researchers exploring novel materials.

2,4-Di(tert-butoxy)pyrimidin-5-ylboronic acid hydrate is a boronic acid derivative characterized by its unique structure, which includes a pyrimidine ring substituted with two tert-butoxy groups and a boronic acid functional group. Its chemical formula is with a molecular weight of approximately 286.1 g/mol. The compound is identified by the CAS number 306935-93-3 and is used primarily in organic synthesis and medicinal chemistry due to its ability to form reversible covalent bonds with diols and other nucleophiles, making it valuable in various

- Suzuki Coupling Reactions: As a boronic acid, it can undergo Suzuki-Miyaura coupling with aryl halides to form biaryl compounds, which are significant in pharmaceuticals and materials science.

- Formation of Boronate Esters: The compound can react with alcohols to form boronate esters, which are useful intermediates in organic synthesis.

- Ligand Exchange Reactions: It can also participate in ligand exchange processes, particularly in coordination chemistry involving transition metals .

While specific biological activities of 2,4-Di(tert-butoxy)pyrimidin-5-ylboronic acid hydrate have not been extensively documented, compounds containing boronic acids are known for their potential therapeutic applications. They often exhibit:

- Anticancer Properties: Some boronic acids have been shown to inhibit proteasomes, leading to apoptosis in cancer cells.

- Antiviral Activity: Certain derivatives can interfere with viral replication mechanisms.

- Enzyme Inhibition: Boronic acids can act as enzyme inhibitors by forming stable complexes with active site residues .

The synthesis of 2,4-Di(tert-butoxy)pyrimidin-5-ylboronic acid hydrate typically involves several steps:

- Preparation of Pyrimidine Derivative: The initial step may include the synthesis of a pyrimidine ring through cyclization reactions involving appropriate precursors.

- Boronation Reaction: The introduction of the boronic acid group can be achieved through reactions involving boron reagents such as boron trifluoride or trialkylboranes.

- Hydration Step: Finally, the compound is hydrated to yield the hydrate form, which enhances solubility and stability in aqueous environments .

2,4-Di(tert-butoxy)pyrimidin-5-ylboronic acid hydrate finds applications in various fields:

- Organic Synthesis: It serves as a versatile building block for constructing complex organic molecules.

- Pharmaceutical Development: Its ability to form stable complexes makes it useful in drug design and development.

- Material Science: The compound can be utilized in creating novel materials with specific properties due to its unique chemical structure .

Interaction studies involving 2,4-Di(tert-butoxy)pyrimidin-5-ylboronic acid hydrate focus on its reactivity with biological molecules. Research has indicated that:

- Binding Affinity: The compound exhibits significant binding affinity towards certain enzymes and receptors, which could be exploited for drug development.

- Mechanistic Studies: Investigations into its mechanism of action reveal insights into how it interacts with target biomolecules, particularly through reversible covalent bonding .

Several compounds share structural similarities with 2,4-Di(tert-butoxy)pyrimidin-5-ylboronic acid hydrate. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-(tert-butyl)pyrazine-3-boronic acid | Pyrazine ring with a boronic acid group | Exhibits different reactivity patterns compared to pyrimidines. |

| 3-Pyridinylboronic acid | Pyridine ring structure | More polar than pyrimidine derivatives; used in similar applications. |

| 4-(tert-butoxy)phenylboronic acid | Phenyl ring substituted with tert-butoxy | Known for strong interactions with certain proteins; higher lipophilicity. |

The uniqueness of 2,4-Di(tert-butoxy)pyrimidin-5-ylboronic acid hydrate lies in its specific substitution pattern on the pyrimidine ring and the presence of two tert-butoxy groups, which enhance its solubility and reactivity compared to other boronic acids .